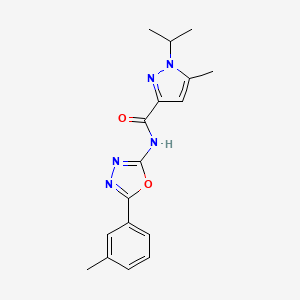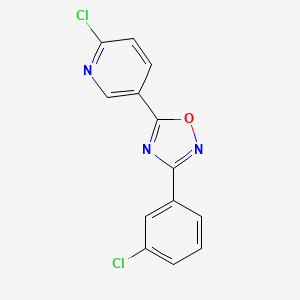
2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a pyridine derivative would include a six-membered ring with five carbon atoms and one nitrogen atom. The exact structure would depend on the specific substituents attached to the ring .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also act as Lewis bases, forming complexes with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyridine derivative would depend on its specific structure. In general, pyridine is a colorless liquid with an unpleasant smell. It’s miscible with water and most organic solvents, and it has a conjugated system of six π electrons that are delocalized over the ring, making it aromatic .Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
- A study conducted by Karpina et al. (2019) explored the synthesis of novel compounds including 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine derivatives. These compounds, featuring 1,2,4-oxadiazole cycles, were synthesized starting from commercially available 2-chloropyridines and assessed for their biological properties. This research presents a synthesis method applicable for functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Antitumor Activity
- Maftei et al. (2016) described the synthesis, structural analysis, and investigation of antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were assessed for in vitro anti-cancer activity across a panel of 12 cell lines, demonstrating potential as medical applications (Maftei et al., 2016).
Photophysical Properties
- Research by Nie et al. (2015) focused on the photophysical properties of materials incorporating a similar compound. They synthesized a ligand and its corresponding Re(I) complex, investigating their photophysical performance and potential applications in electroluminescence and photostability (Nie et al., 2015).
Apoptosis Induction and Anticancer Agents
- Zhang et al. (2005) identified a compound as a novel apoptosis inducer through high-throughput screening. This compound, related in structure to 2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine, demonstrated activity against breast and colorectal cancer cell lines and was explored as a potential anticancer agent (Zhang et al., 2005).
Antimicrobial Activity
- A study by Katariya et al. (2021) synthesized novel heterocyclic compounds including 1,3-oxazole clubbed pyridyl-pyrazolines, which were tested for anticancer and antimicrobial activities. The compounds demonstrated significant activity against pathogenic strains, indicating their potential in combating microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(6-chloropyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-11(15)16-7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFXQWSUOMEETR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

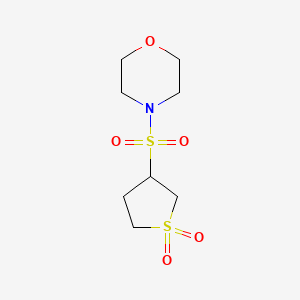
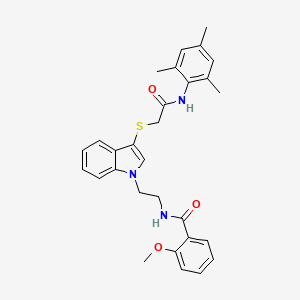
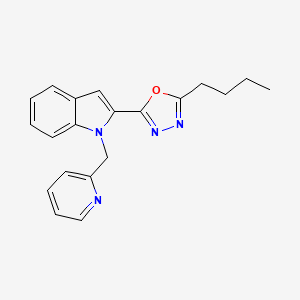

![3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2381250.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2381252.png)
![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N'-phenylacetohydrazide](/img/structure/B2381258.png)

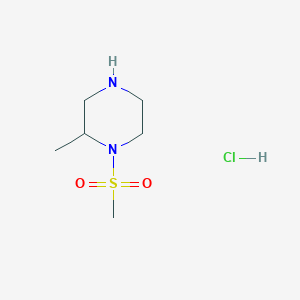

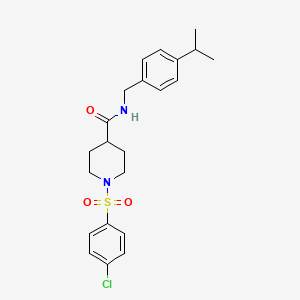
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)
